molecular formula C15H20KNO9S2 B1368551 Phenethyl glucosinolate potassium CAS No. 18425-76-8

Phenethyl glucosinolate potassium

Cat. No.: B1368551
CAS No.: 18425-76-8
M. Wt: 461.6 g/mol
InChI Key: KNQJXSDRCFVICE-SWKZEUNZSA-M
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Description

Contextualization within the Brassicaceae Family

The Brassicaceae family, which encompasses a wide array of economically important vegetables like cabbage, broccoli, cauliflower, and mustard, is characterized by the presence of glucosinolates. nih.govmdpi.com Phenethyl glucosinolate is one of the most widely distributed glucosinolates within this family, commonly found in the roots of these plants. wikipedia.org Its presence is not limited to the Brassicaceae, as it has also been identified in the Resedaceae family. wikipedia.org

The compound was first isolated in 1899 from watercress (Nasturtium officinale) and has since been found in other cruciferous vegetables such as horseradish (Armoracia rusticana), where it co-occurs with other glucosinolates like sinigrin (B192396). wikipedia.org The concentration and composition of glucosinolates, including phenethyl glucosinolate, can vary significantly between different species and even different tissues within the same plant. For instance, in one study of horseradish roots, sinigrin accounted for 83% of the extracted glucosinolates, while phenethyl glucosinolate made up 11%. wikipedia.org

Evolutionary Significance of Glucosinolates in Plant Defense

The glucosinolate-myrosinase system is a classic example of an activated chemical defense system in plants. nih.govdoaj.org Glucosinolates are stored separately from the enzyme myrosinase within the plant's cells. nih.gov When the plant tissue is damaged, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis into various biologically active compounds. ceplas.eunih.gov This rapid activation is often referred to as the "mustard oil bomb." wikipedia.orgmdpi.com

The primary hydrolysis product of phenethyl glucosinolate is phenethyl isothiocyanate (PEITC). wikipedia.orgresearchgate.net This compound is toxic to a broad range of organisms, including insects and pathogens, thus serving as a potent defense mechanism for the plant. wikipedia.org The evolution of this system is thought to be a key adaptation that has allowed plants in the Brassicales order to deter herbivores and resist diseases. nih.gov The diversity of glucosinolate structures, including phenethyl glucosinolate, and the resulting hydrolysis products, suggests an ongoing evolutionary arms race between these plants and their pests. nih.gov

Chemical and Physical Properties

Phenethyl glucosinolate potassium has the chemical formula C₁₅H₂₀KNO₉S₂ and a molar mass of 461.55 g/mol . chromadex.comlktlabs.com It is a solid, appearing slightly off-white, and is soluble in water. lktlabs.com The compound is typically stored at -20°C but can be shipped at ambient temperatures. lktlabs.com

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₅H₂₀KNO₉S₂ chromadex.comlktlabs.com
Molar Mass 461.55 g/mol lktlabs.com
Appearance Slightly off-white solid lktlabs.com
Solubility Soluble in water lktlabs.com
CAS Number 18425-76-8 chromadex.comlktlabs.com

Biosynthesis

The biosynthesis of phenethyl glucosinolate is a multi-step process that begins with the amino acid phenylalanine. wikipedia.orgresearchgate.net This process involves three main phases: side-chain elongation, formation of the core glucosinolate structure, and secondary side-chain modifications. nih.gov

The initial steps involve the conversion of phenylalanine. researchgate.net While the complete pathway for benzenic glucosinolates like phenethyl glucosinolate is still being fully elucidated, it is understood to involve enzymes such as cytochromes P450 (CYPs) and methylthioalkylmalate synthases (MAMs). mdpi.com For instance, some studies suggest that CYP79 enzymes are involved in the initial conversion of the amino acid precursor. mdpi.com

Hydrolysis and Degradation Products

The hydrolysis of phenethyl glucosinolate is primarily catalyzed by the enzyme myrosinase upon tissue damage. wikipedia.orgnih.gov This enzymatic reaction cleaves the glucose molecule, leading to an unstable intermediate that spontaneously rearranges to form phenethyl isothiocyanate (PEITC). wikipedia.orgresearchgate.net

The formation of different degradation products can be influenced by various factors, including pH. nih.govresearchgate.net Under certain conditions, other products such as nitriles can be formed. nih.gov

Table 2: Major Hydrolysis Product of Phenethyl Glucosinolate

PrecursorEnzymeMajor Hydrolysis Product
Phenethyl glucosinolateMyrosinasePhenethyl isothiocyanate (PEITC) wikipedia.orgresearchgate.net

Biological Activity and Research Findings

While intact glucosinolates generally have limited biological activity, their hydrolysis products are known for their potent effects. nih.gov Phenethyl isothiocyanate (PEITC), the main breakdown product of phenethyl glucosinolate, has been the subject of extensive research. researchgate.netnih.gov It is recognized for its role in plant defense against a wide range of pests. wikipedia.org

Properties

IUPAC Name

potassium;[(E)-C-(2-phenylethyl)-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylcarbonimidoyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO9S2.K/c17-8-10-12(18)13(19)14(20)15(24-10)26-16-11(25-27(21,22)23)7-6-9-4-2-1-3-5-9;/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23);/q;+1/p-1/b16-11+;/t10-,12-,13+,14-,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQJXSDRCFVICE-SWKZEUNZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=NSC2C(C(C(C(O2)CO)O)O)O)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC/C(=N\S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20KNO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis of Phenethyl Glucosinolate

Precursor Amino Acid Utilization: The Phenylalanine Pathway

The journey to phenethyl glucosinolate begins with the aromatic amino acid phenylalanine. nih.govruhr-uni-bochum.de This marks the entry point into a specialized metabolic route that transforms a primary metabolite into a complex secondary compound. Unlike some glucosinolates that are derived directly from proteinogenic amino acids, the formation of phenethyl glucosinolate necessitates an initial chain elongation of its precursor, phenylalanine. nih.gov This process involves the addition of a methylene (B1212753) group to the amino acid's side chain, a critical step that sets the stage for the subsequent formation of the core glucosinolate structure. frontiersin.org

The biosynthesis of glucosinolates can be broadly categorized into three main phases: side chain elongation of the initial amino acid, formation of the core glucosinolate structure, and finally, secondary modifications to the side chain. frontiersin.org For phenethyl glucosinolate, the process starts with the chain elongation of phenylalanine to produce homophenylalanine. nih.gov This elongated amino acid then serves as the direct precursor for the assembly of the phenethyl glucosinolate molecule.

Enzymology of Core Structure Formation

The conversion of the precursor amino acid into the characteristic glucosinolate core structure is a highly orchestrated process catalyzed by a suite of specific enzymes. This intricate biochemical assembly line involves several key enzyme families that work in succession to build the final molecule.

Role of Cytochrome P450 Enzymes (e.g., CYP79 Family)

The entry point for the precursor amino acid into the core glucosinolate biosynthetic pathway is catalyzed by cytochrome P450 enzymes belonging to the CYP79 family. frontiersin.orgku.dk These enzymes are responsible for the conversion of the amino acid into its corresponding aldoxime. frontiersin.orgku.dk In Arabidopsis thaliana, for instance, CYP79A2 is known to catalyze the conversion of phenylalanine to phenylacetaldoxime. frontiersin.org While the direct role of a specific CYP79 in converting homophenylalanine for phenethyl glucosinolate biosynthesis is still under investigation, the established function of this enzyme family in metabolizing amino acids to aldoximes is a critical first step. nih.govfrontiersin.orgnih.gov

Following the initial aldoxime formation, another group of cytochrome P450 enzymes, the CYP83 family, plays a crucial role. bioone.org Specifically, CYP83B1 is known to metabolize aromatic and indole-acetaldoximes. nih.gov These enzymes convert the aldoximes into reactive intermediates, which are then primed for the incorporation of a sulfur donor. mdpi.com

Involvement of Branched-Chain Amino Acid Aminotransferases (BCATs)

Branched-chain amino acid aminotransferases (BCATs) are key players in the initial chain elongation of amino acid precursors for many glucosinolates. nih.gov In the biosynthesis of phenethyl glucosinolate, which involves the elongation of phenylalanine, BCATs are responsible for the crucial transamination step. nih.gov This reaction removes the amino group from the amino acid, converting it into the corresponding α-keto acid. This α-keto acid then enters a cycle of reactions, including condensation with acetyl-CoA, isomerization, and oxidative decarboxylation, to add a methylene group to the side chain. nih.gov A final transamination step, also catalyzed by a BCAT, regenerates the elongated amino acid, now ready to enter the core glucosinolate pathway. For instance, in Arabidopsis, BCAT4 is known to initiate the chain elongation of methionine by converting it to 4-methylthio-2-oxobutanoate. nih.gov While the specific BCAT involved in phenylalanine elongation for phenethyl glucosinolate is an area of ongoing research, their fundamental role in this process is well-established. nih.govnih.gov

Other Catalytic Enzymes (e.g., Glutathione (B108866) S-transferase, Gamma-glutamyl peptidase)

The incorporation of sulfur is a defining feature of glucosinolates. Evidence strongly suggests that glutathione (GSH), a tripeptide, acts as the sulfur donor in this process. nih.govnih.gov Glutathione S-transferases (GSTs) are enzymes that catalyze the conjugation of GSH to various substrates. nih.gov In glucosinolate biosynthesis, it is proposed that a GST facilitates the reaction between the activated aldoxime intermediate and GSH, forming an S-alkyl-thiohydroximate. mdpi.comnih.gov

Following the conjugation with glutathione, gamma-glutamyl peptidases (GGPs) come into play. nih.govnih.gov These enzymes are responsible for cleaving the γ-glutamyl residue from the glutathione conjugate. nih.govnih.gov This is a critical step in processing the intermediate and preparing it for the subsequent cleavage by a C-S lyase, which ultimately yields the thiohydroximate. mdpi.comnih.gov The involvement of both GSTs and GGPs highlights the intricate and highly regulated nature of sulfur incorporation in the biosynthesis of phenethyl glucosinolate.

Side-Chain Modification and Diversification

Once the core glucosinolate structure is assembled, a final phase of biosynthesis can occur: secondary modification of the side chain. frontiersin.org These modifications contribute significantly to the vast structural diversity observed among glucosinolates. nih.gov The chemical transformations involved can include oxidations, eliminations, alkylations, and esterifications, all catalyzed by specific enzymes. nih.gov

While many of the reported side-chain modifications are associated with methionine-derived glucosinolates, the potential for such modifications exists for aromatic glucosinolates like phenethyl glucosinolate as well. nih.govnih.gov These modifications can influence the biological activity of the resulting glucosinolate and its breakdown products. nih.gov For example, the side chains of indole (B1671886) glucosinolates can undergo hydroxylation and methoxylation. frontiersin.org Although specific secondary modifications of the phenethyl side chain are less characterized, the enzymatic machinery for such transformations is present in plants, suggesting the possibility of further diversification of this important compound. nih.govfrontiersin.org

Molecular and Genetic Regulation of Phenethyl Glucosinolate Accumulation

Transcriptional Control Mechanisms

The biosynthesis of phenethyl glucosinolate is meticulously orchestrated at the transcriptional level, primarily through the action of specific regulatory genes and influenced by quantitative trait loci.

Identification and Characterization of Regulatory Genes (e.g., R2R3 MYB Transcription Factors)

A substantial body of research has identified the R2R3 MYB transcription factor family as key regulators of glucosinolate biosynthesis. nih.govnih.govfrontiersin.org Within this family, specific members have been shown to control different types of glucosinolates. For instance, MYB28, MYB29, and MYB76 are primarily involved in regulating the production of aliphatic glucosinolates, which are derived from the amino acid methionine. nih.govnih.govnih.govescholarship.orgplos.orgmdpi.com In contrast, MYB34, MYB51, and MYB122 are known to regulate the biosynthesis of indolic glucosinolates, which originate from tryptophan. nih.govnih.govnih.govfrontiersin.org

While the regulation of aliphatic and indolic glucosinolates is relatively well-understood, the control of phenethyl glucosinolate, which is derived from phenylalanine, is more complex and less clearly defined. nih.gov Studies in Brassica rapa have implicated several MYB transcription factors, including BrMYB28, BrMYB29, BrMYB34, BrMYB51, and BrMYB122, in the biosynthesis of both benzylglucosinolate and phenethyl glucosinolate. nih.gov This suggests a degree of overlap and shared regulatory machinery among the different glucosinolate pathways. nih.gov Further research has shown that the overexpression of certain MYB genes can lead to an increased accumulation of aliphatic glucosinolates in both leaves and seeds. plos.org

The transcriptional regulation of glucosinolate biosynthesis is not solely dependent on MYB factors. Other transcription factors, such as those from the basic helix-loop-helix (bHLH) family, also play a crucial role, often interacting with MYB proteins to fine-tune gene expression. nih.govresearchgate.net This intricate interplay between different transcription factor families allows for a coordinated and rapid response to various internal and external signals. nih.gov

Table 1: Key R2R3 MYB Transcription Factors in Glucosinolate Regulation

Transcription Factor Regulated Glucosinolate Class Key Findings
MYB28, MYB29, MYB76 Aliphatic Glucosinolates Primarily control the biosynthesis of methionine-derived glucosinolates. nih.govnih.govnih.govescholarship.orgplos.orgmdpi.com
MYB34, MYB51, MYB122 Indolic Glucosinolates Regulate the biosynthesis of tryptophan-derived glucosinolates. nih.govnih.govnih.govfrontiersin.org
BrMYB28, BrMYB29, BrMYB34, BrMYB51, BrMYB122 Phenylalanine-derived Glucosinolates Implicated in the biosynthesis of benzylglucosinolate and phenethyl glucosinolate in Brassica rapa. nih.gov

Quantitative Trait Loci (QTL) Analysis for Glucosinolate Content

Quantitative Trait Loci (QTL) analysis has been instrumental in identifying the genomic regions that control the variation in glucosinolate content. mdpi.com These studies have been conducted in various Brassica species, including Brassica rapa and Brassica oleracea, and have successfully pinpointed loci associated with the accumulation of aliphatic, indolic, and aromatic glucosinolates. nih.govnih.gov

In Brassica rapa, QTL analysis has identified numerous loci that regulate the levels of different glucosinolate compounds. nih.gov Similarly, in Brassica oleracea, studies have detected a significant number of QTLs that explain a wide range of variability in both individual and total glucosinolate content across different plant organs like leaves, seeds, and flower buds. nih.gov Some of these QTLs have been found to be consistent across different tissues, suggesting a fundamental role in glucosinolate regulation. nih.gov

Furthermore, comparative genomic analyses, leveraging the synteny between Arabidopsis and Brassica species, have enabled the identification of candidate genes within these QTL regions that are likely involved in the glucosinolate biosynthesis pathway. nih.govnih.gov For example, a major QTL on chromosome 3 in Brassica rapa was found to harbor the MYB-domain transcription factor gene BrMYB28.1, a key regulator of aliphatic glucosinolate biosynthesis. frontiersin.org These findings highlight the power of QTL mapping in dissecting the genetic architecture of complex traits like glucosinolate content and provide valuable targets for crop improvement. frontiersin.org

Environmental Influences on Biosynthetic Pathways

The accumulation of phenethyl glucosinolate is not solely determined by genetics; it is also significantly modulated by a variety of environmental factors. Abiotic stressors, photoperiod, and light intensity can all exert a strong influence on the biosynthetic pathways, leading to changes in glucosinolate levels.

Impact of Abiotic Stressors (e.g., temperature, salinity, drought)

Plants often respond to abiotic stress by increasing the production of secondary metabolites, and glucosinolates are no exception. nih.gov Salinity stress, for instance, has been shown to increase glucosinolate levels in plants when the stress exceeds their tolerance levels. nih.gov

The effect of drought on glucosinolate content can be more variable and appears to depend on the intensity and duration of the water deficit, as well as the developmental stage of the plant. nih.gov Some studies have reported a decrease in glucosinolates under drought conditions in Brassica oleracea and Arabidopsis thaliana, while others have observed an increase under mild drought. nih.govmdpi.com For example, in Brassica carinata, water-logged conditions led to a significant increase in glucosinolate content, whereas drought stress resulted in a reduction. researchgate.net

Temperature is another critical factor. Elevated temperatures have been shown to increase glucosinolate levels in Brassica rapa. nih.gov Conversely, lower temperatures have been associated with increased concentrations of gluconasturtiin (B1219410) (a phenethyl glucosinolate) in watercress. acs.org

Photoperiod and Light Intensity Effects

Light conditions, including photoperiod (the duration of daily light exposure) and light intensity, play a significant role in regulating glucosinolate accumulation. mdpi.com Generally, conditions associated with spring, such as longer photoperiods and high light intensity, tend to induce higher glucosinolate levels compared to autumn and winter conditions. nih.govmdpi.com

In watercress, longer photoperiods, even with lower light intensity, have been shown to significantly increase the total glucosinolate concentration. mdpi.com This suggests a photomorphogenic effect, where the duration of light is more influential than the total amount of light received. mdpi.com Studies on lettuce have also shown that extending the photoperiod while lowering the light intensity can enhance leaf expansion and crop yield. nih.gov Furthermore, the quality of light, such as the ratio of red to far-red light, can also impact glucosinolate concentrations by influencing the biosynthetic pathways. acs.orgmdpi.com

Table 2: Environmental Factors Affecting Phenethyl Glucosinolate

Environmental Factor Effect on Phenethyl Glucosinolate Research Findings
Salinity Increase Elevated glucosinolate levels observed under salinity stress. nih.gov
Drought Variable Effects depend on stress intensity, duration, and plant stage; both increases and decreases have been reported. nih.govmdpi.comresearchgate.net
Temperature Variable Higher temperatures can increase glucosinolates in some species, while lower temperatures can increase specific glucosinolates in others. nih.govacs.org
Photoperiod Increase Longer photoperiods generally lead to higher glucosinolate accumulation. nih.govacs.orgmdpi.commdpi.com
Light Intensity Increase Higher light intensity is often associated with increased glucosinolate content. nih.govmdpi.commdpi.com

Hormonal Crosstalk and Signaling Pathways (e.g., Jasmonic Acid, Salicylic (B10762653) Acid)

The regulation of phenethyl glucosinolate biosynthesis is intricately linked with plant hormonal signaling networks. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are key players in mediating the plant's response to both biotic and abiotic stresses, and their signaling pathways intersect with the regulation of glucosinolate production. nih.govresearchgate.net

Jasmonic acid, a well-known defense hormone, has been shown to be a potent inducer of glucosinolate biosynthesis. nih.govnih.gov The application of methyl jasmonate (MeJA) can lead to a significant increase in the content of 2-phenylethyl glucosinolate in turnip roots. nih.gov The JA signaling pathway involves key components like JAR1, COI1, and JIN1, which are necessary for the regulation of glucosinolate biosynthesis. nih.gov Furthermore, there is evidence of a synergistic interaction between jasmonic acid and glucose in modulating glucosinolate accumulation. nih.govnih.gov This crosstalk suggests a mechanism for integrating defense responses with the plant's energy status.

Salicylic acid, another important defense hormone, also influences glucosinolate levels, although its effect can be different from that of jasmonic acid. nih.govnih.gov While both hormones can induce glucosinolate production, they may affect the composition of glucosinolates differently. nih.gov There is also an antagonistic relationship between the SA and JA signaling pathways, where the overproduction of SA can negatively regulate JA-induced glucosinolate biosynthesis. nih.gov This complex interplay between different hormonal pathways allows the plant to fine-tune its defensive chemistry in response to specific environmental challenges.

Ecological Functions and Plant Mediated Interactions

Role in Direct Plant Defense Against Herbivores

The glucosinolate-myrosinase system, often termed the "mustard oil bomb," is a primary defense mechanism against herbivores. mdpi.comresearchgate.net When plant tissues are damaged by feeding, phenethyl glucosinolate comes into contact with the myrosinase enzyme, leading to its hydrolysis. researchgate.net This reaction produces several biologically active compounds, most notably 2-phenylethyl isothiocyanate (PEITC). nih.govnih.gov

The hydrolysis products of phenethyl glucosinolate, particularly PEITC, are toxic or deterrent to a wide array of generalist herbivores. researchgate.netresearchgate.net Generalist insects, which feed on a variety of plant families, are often repelled by these compounds. nih.gov Studies have shown that glucosinolates and their breakdown products can negatively impact the growth, development, and survival of generalist lepidopteran larvae. frontiersin.org For instance, the presence of glucosinolates in Arabidopsis thaliana is a major feeding deterrent for generalists like the cabbage looper (Trichoplusia ni) and the tobacco hornworm (Manduca sexta). nih.gov The toxicity of isothiocyanates is a significant factor in this deterrence, often proving more potent than their corresponding nitriles. researchgate.net These compounds can also act as fumigants, affecting insects through respiration. nih.gov This chemical defense is effective against a broad range of organisms, including nematodes and various insects, thereby protecting the plant from a wide spectrum of potential threats. researchgate.net

Table 1: Effects of Phenethyl Glucosinolate Hydrolysis Products on Generalist Herbivores

Herbivore GroupEffectActive Compound(s)References
Generalist Insects (e.g., Trichoplusia ni, Spodoptera littoralis)Deterrence, reduced growth, developmental delays2-phenylethyl isothiocyanate (PEITC) nih.govfrontiersin.org
NematodesToxicity, hatching inhibitionIsothiocyanates, Nitriles researchgate.netnih.gov

In contrast to generalists, specialist herbivores that exclusively feed on glucosinolate-containing plants have evolved sophisticated mechanisms to overcome this chemical defense, a classic example of co-evolution. nih.govconantlab.org Instead of being deterred, some specialists use glucosinolates and their hydrolysis products as cues to locate and identify their host plants. nih.govfrontiersin.org

These insects have developed various counter-adaptations. nih.gov For example, the diamondback moth, Plutella xylostella, possesses a glucosinolate sulfatase that modifies the glucosinolate molecule, preventing the formation of toxic isothiocyanates. pnas.org Larvae of the cabbage white butterfly, Pieris rapae, have a gut protein that redirects the hydrolysis of glucosinolates to form less toxic nitriles instead of isothiocyanates. pnas.org This metabolic diversion is a key biochemical adaptation that allows them to feed on their host plants. pnas.org The cabbage aphid, Brevicoryne brassicae, a specialist on Brassicaceae, can sequester glucosinolates from the plant and use them for its own defense against predators. nih.gov

This ongoing evolutionary arms race, where plants evolve new glucosinolate profiles and specialist insects develop new ways to circumvent them, highlights the dynamic nature of plant-herbivore interactions. conantlab.orgnih.gov The diversity in glucosinolate structures and the corresponding insect adaptations underscore the complexity of these co-evolutionary relationships. nih.gov

Contribution to Plant Resistance Against Pathogens

The defensive role of the glucosinolate-myrosinase system extends beyond herbivores to include a broad spectrum of plant pathogens. mdpi.com

The hydrolysis products of phenethyl glucosinolate, primarily 2-phenylethyl isothiocyanate (PEITC), exhibit significant antimicrobial properties. nih.govresearchgate.net In vitro studies have demonstrated the effectiveness of PEITC against various pathogenic bacteria, including both Gram-negative species like Escherichia coli and Pseudomonas aeruginosa, and Gram-positive species such as Listeria monocytogenes and Staphylococcus aureus. nih.govnih.gov The mode of action often involves the disruption of bacterial cell membranes, leading to leakage of intracellular components like potassium. nih.gov

Plants actively deploy the glucosinolate system in response to pathogen attacks. mdpi.com The presence of glucosinolates and myrosinases in stomatal guard cells suggests a role in preventing pathogen entry. mdpi.com Upon fungal or bacterial challenge, the biosynthesis and hydrolysis of glucosinolates are triggered as part of the plant's innate immune response. mdpi.com For example, in Arabidopsis thaliana, specific glucosinolates are metabolized by the PEN2 myrosinase upon fungal attack, contributing to the plant's defense. mdpi.com This system is not just a passive defense; it is an integrated part of the plant's microbe-associated molecular pattern (MAMP)-triggered immunity, indicating that glucosinolate hydrolysis products may also function as signaling molecules in the plant's defense pathways. mdpi.com

Table 2: Antimicrobial Spectrum of Phenethyl Isothiocyanate (PEITC)

Pathogen TypeExample SpeciesObserved EffectReferences
Gram-negative BacteriaEscherichia coli, Pseudomonas aeruginosaInhibition of in vitro growth, synergistic action with antibiotics nih.govnih.gov
Gram-positive BacteriaListeria monocytogenes, Staphylococcus aureusInhibition of in vitro growth nih.govresearchgate.netnih.gov
FungiVarious plant pathogens and soil fungiAntifungal activity, impact on mitochondrial function mdpi.comnih.govnih.gov

Allelopathic Effects on Neighboring Organisms (e.g., weeds, soil pathogens)

Allelopathy refers to the chemical influence of one plant on another, and phenethyl glucosinolate contributes to this phenomenon. nih.govnih.gov The release of its hydrolysis products into the soil can affect the germination and growth of neighboring plants and the composition of soil microbial communities. nih.govyoutube.comyoutube.com This can create a competitive advantage for the glucosinolate-producing plant by suppressing the growth of competing weeds. youtube.com The allelochemicals released can inhibit root elongation and cell division in susceptible plants. nih.gov Furthermore, the antimicrobial properties of these compounds can impact soil-borne pathogens, influencing the health of the plant and its immediate soil environment. nih.govmdpi.com The allelopathic potential of these compounds is being explored for its applications in sustainable agriculture as a natural means of weed and pathogen management. nih.govmdpi.com

Biofumigation Potential in Agricultural Systems

The concept of biofumigation leverages the natural defense mechanisms of certain plants, primarily from the Brassicaceae family, to suppress soil-borne pests and pathogens. This process involves the incorporation of glucosinolate-containing plant material into the soil. Upon tissue disruption, the glucosinolates come into contact with the enzyme myrosinase, leading to their hydrolysis and the release of volatile and biologically active compounds, most notably isothiocyanates. nih.gov

Phenethyl glucosinolate is a key player in biofumigation due to its degradation product, 2-phenylethyl isothiocyanate (PEITC). wikipedia.org PEITC has demonstrated significant toxicity to a wide range of soil-dwelling organisms, including nematodes, fungi, and insects, as well as weed seeds. nih.govnih.gov The effectiveness of biofumigation is influenced by several factors, including the concentration of glucosinolates in the plant tissue, the efficiency of tissue maceration, soil temperature, and moisture content. nih.gov

Research has shown that aromatic isothiocyanates like PEITC can be more toxic to certain pathogens than aliphatic isothiocyanates. lktlabs.com For instance, studies have highlighted the nematicidal properties of PEITC, showing its ability to reduce the viability of potato cyst nematode (PCN) eggs. wikipedia.org The compound can induce hatching of the nematodes in the absence of a host, leading to their starvation, or cause direct paralysis and death. nih.gov

The application of plants rich in phenethyl glucosinolate, such as certain mustard varieties, as cover crops for green manuring has been investigated for its biofumigation benefits. nih.govnih.gov This practice not only helps in managing soil-borne diseases and pests but also contributes to soil health by adding organic matter. nih.gov

Target Organism/PestPlant Source/CompoundObserved EffectReference
Potato Cyst Nematodes (Globodera pallida, G. rostochiensis)Brassica juncea (Indian mustard) producing 2-phenylethyl isothiocyanateNematicidal effects, inhibition of hatching, and reduction in the viability of encysted eggs. wikipedia.org wikipedia.org
Soil-borne fungi (e.g., Verticillium dahliae, Sclerotinia sclerotiorum)Brassica species producing aromatic isothiocyanates (including phenylethyl-ITC)Aromatic ITCs were found to be highly toxic, with benzyl-ITC and phenylethyl-ITC showing strong suppressive effects. lktlabs.com lktlabs.com
Plant-parasitic nematodesBrassicaceae plants releasing 2-phenylethyl isothiocyanatePromising results against various plant-parasitic nematodes. nih.gov nih.gov
Soil insectsBrassicas rich in 2-phenylethyl isothiocyanateBiological activity against model soil insects, though less volatile and more affected by soil organic matter compared to aliphatic ITCs. thamesrestek.co.uk thamesrestek.co.uk
Weed seedsBrassica speciesInhibition of weed seed germination and seedling establishment. nih.gov nih.gov

Biotechnological and Breeding Strategies for Modulating Phenethyl Glucosinolate Content

Genetic Engineering Approaches

Genetic engineering offers precise and targeted methods to alter the phenethyl glucosinolate content in Brassica crops. By modifying key genes in the biosynthetic pathway, scientists can effectively increase or decrease its accumulation.

CRISPR/Cas9-Mediated Genome Editing

The CRISPR/Cas9 system has emerged as a powerful tool for targeted genome editing, allowing for the precise modification of genes involved in glucosinolate biosynthesis. nih.gov While many studies have focused on aliphatic glucosinolates by targeting transcription factors like MYB28, the same principles apply to modulating aromatic glucosinolates like phenethyl glucosinolate. nih.govnih.gov

A genome-wide association study (GWAS) in Brassica rapa has identified specific genes and regulators integral to the biosynthesis of phenethyl glucosinolate. nih.gov Notably, the gene BrCYP79B2 was identified as a novel candidate gene for its biosynthesis. nih.gov Furthermore, transcription factors such as BrMYB28, BrMYB29, and BrMYB122 are known regulators of the pathway. nih.gov

The strategy for modulating phenethyl glucosinolate using CRISPR/Cas9 would involve targeting these specific genes. For instance, creating knockout mutations in positive regulatory genes like MYB28 or biosynthetic genes like CYP79B2 could lead to a significant reduction in phenethyl glucosinolate levels. Conversely, editing repressor elements in the genome could enhance its production. This technology provides an efficient and powerful tool for functional genetic studies and the molecular breeding of crops with tailored phenethyl glucosinolate profiles. nih.gov

Overexpression and Knockout Studies of Biosynthetic Genes

Modifying the expression levels of key biosynthetic and regulatory genes is a direct approach to altering phenethyl glucosinolate concentrations. This involves either increasing the expression of a gene (overexpression) to boost production or silencing it (knockout or knockdown) to reduce accumulation.

The biosynthesis of phenethyl glucosinolate involves several critical steps, including side-chain elongation of the precursor amino acid phenylalanine and core structure formation. nih.gov Key genes in this pathway, particularly transcription factors, are primary targets for genetic modification. In Brassica napus, the MYB28 gene is a notable regulator with multiple copies, some of which are strongly associated with glucosinolate content. nih.gov Overexpression of certain BnaMYB28 copies has been shown to increase glucosinolate content, while knockout mutants exhibit a decrease. frontiersin.org

Studies have identified specific candidate genes whose expression levels correlate with phenethyl glucosinolate content. nih.gov By creating transgenic plants that overexpress these genes, it is possible to enhance the production of phenethyl glucosinolate. Conversely, using techniques like RNA interference (RNAi) or creating knockout mutants for these genes can effectively reduce its levels. This approach allows for a targeted modulation of the glucosinolate profile, which can be beneficial for improving the nutritional value of rapeseed meal by lowering glucosinolate levels or enhancing plant defense by increasing them in vegetative tissues. nih.govnih.gov

Table 1: Candidate Genes for Modulating Phenethyl Glucosinolate Content

Gene FamilySpecific Gene CandidateProposed Function in Phenethyl Glucosinolate BiosynthesisPotential Engineering Strategy
Cytochrome P450BrCYP79B2Catalyzes the conversion of phenylalanine in the core structure formation. nih.govKnockout to decrease content; Overexpression to increase content.
Transcription FactorBrMYB28Positive regulator of glucosinolate biosynthesis genes. nih.govnih.govKnockout to decrease content; Overexpression to increase content.
Transcription FactorBrMYB29Positive regulator of glucosinolate biosynthesis genes. nih.govKnockout to decrease content; Overexpression to increase content.
Transcription FactorBrMYB122Regulator of glucosinolate biosynthesis. nih.govKnockout to decrease content; Overexpression to increase content.

This table is generated based on data from a Genome-Wide Association Study in Brassica rapa. nih.gov

Conventional Plant Breeding for Enhanced Traits

Traditional plant breeding remains a cornerstone for crop improvement, leveraging natural genetic variation to develop varieties with desired characteristics, including specific glucosinolate profiles.

Selection Programs for High Glucosinolate Phenotypes

Breeding programs for glucosinolate content have historically been successful, such as the development of broccoli with elevated levels of glucoraphanin. nih.gov Similar selection strategies can be applied to phenethyl glucosinolate. The success of such programs relies on the existence of natural variation for the trait within a species' gene pool.

A study of 159 B. rapa accessions demonstrated significant natural variation in the levels of phenethyl glucosinolate, providing a strong foundation for selective breeding. nih.gov This research identified 59 quantitative trait nucleotides (QTNs) associated with phenethyl glucosinolate content, which collectively explained a substantial portion of the phenotypic variation. nih.gov Breeders can use this information to select parent lines with favorable alleles to develop new varieties with either high or low phenethyl glucosinolate content. While breeding for high aliphatic glucosinolate content has seen considerable advances, targeting specific aromatic or indole (B1671886) glucosinolates has been considered more complex. nih.gov However, the identification of key genetic markers associated with phenethyl glucosinolate facilitates more targeted and efficient selection. nih.gov

Table 2: Variation of Phenethyl Glucosinolate in Brassica rapa Accessions

StatisticValue
Number of Accessions Studied159
Associated Quantitative Trait Nucleotides (QTNs) Identified59
Phenotypic Variation Explained by QTNs0.56% to 70.86%

This table summarizes findings from a GWAS study, highlighting the genetic basis for selection programs. nih.gov

Understanding Gene Action and Genotype-Environment Interactions

The final concentration of phenethyl glucosinolate in a plant is not determined by genetics alone. It is the result of complex interactions between the plant's genotype, its developmental stage, and environmental factors. nih.gov Understanding these interactions is critical for successful breeding programs.

Research in Arabidopsis thaliana has shown that the structural outcome of glucosinolate activation is controlled by a web of interactions involving the plant's age, tissue type, and environmental stimuli like planting density. nih.gov The expression of genes involved in the glucosinolate pathway can be highly dependent on the specific plant tissue and its developmental stage. plos.orgnih.gov For instance, breeders aiming to develop rapeseed varieties with low glucosinolate content in the seeds (for improved animal feed) but high content in the leaves (for pest resistance) face a significant challenge due to a strong positive correlation between glucosinolate levels in these two organs. nih.gov

This complex regulation, known as genotype-environment interaction, means that a plant variety selected for high phenethyl glucosinolate content in one environment may not perform the same way in another. nih.gov Furthermore, the effects of genes can be influenced by other genes, a phenomenon called epistasis, which adds another layer of complexity to predicting trait outcomes. plos.org Therefore, breeding programs must evaluate potential new varieties across multiple environments and developmental stages to ensure the stability of the desired phenethyl glucosinolate trait.

Enzymatic Hydrolysis and Product Diversification

Myrosinase-Mediated Degradation Mechanism (Thioglucosidase Activity)

Phenethyl glucosinolate is biologically inert in its intact state. nih.gov Its activation is initiated by myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147), an enzyme that is physically separated from its glucosinolate substrate within the plant cell. nih.govoregonstate.edunih.gov When plant tissues are damaged by chewing, cutting, or pest attack, this compartmentalization is breached, allowing myrosinase to come into contact with phenethyl glucosinolate. oregonstate.edunih.govnih.govresearchgate.net

Myrosinase functions as a thioglucosidase, catalyzing the cleavage of the β-thioglucosidic bond in the glucosinolate molecule. oregonstate.edunih.govnih.gov This hydrolytic reaction releases a D-glucose molecule and a highly unstable aglycone intermediate, thiohydroximate-O-sulfonate. nih.govresearchgate.netfrontiersin.org This aglycone is the pivotal precursor from which all subsequent degradation products are formed. nih.gov The activity of myrosinase can be enhanced by the presence of cofactors such as ascorbic acid (Vitamin C). nih.govfrontiersin.org

Formation of Isothiocyanates: Phenethyl Isothiocyanate

In the absence of specific protein cofactors and under neutral pH conditions, the unstable aglycone derived from phenethyl glucosinolate spontaneously undergoes a Lossen-like rearrangement. researchgate.netfrontiersin.orgresearchgate.net This rearrangement is the default and most common pathway, resulting in the formation of phenethyl isothiocyanate (PEITC). oregonstate.eduwindows.netwikipedia.orgdntb.gov.ua

PEITC is a volatile and highly reactive compound responsible for the pungent taste associated with many cruciferous vegetables like watercress and horseradish. oregonstate.eduwikipedia.org It is considered the primary bioactive product of gluconasturtiin (B1219410) hydrolysis and has been the subject of extensive research. nih.govwikipedia.org The entire process, from the stable glucosinolate precursor to the release of the toxic isothiocyanate upon tissue damage, is often referred to as the "mustard oil bomb," a key chemical defense mechanism for the plant. researchgate.netfrontiersin.orgwikipedia.orgmdpi.com

Alternative Hydrolysis Products and Pathways

The conversion of the phenethyl glucosinolate aglycone is not limited to the formation of PEITC. The reaction pathway can be diverted to produce other classes of compounds, significantly diversifying the chemical output from a single precursor.

Under certain conditions, the hydrolysis of phenethyl glucosinolate can yield nitriles. The formation of simple nitriles is favored over isothiocyanates in acidic environments (pH below 5) or in the presence of specific proteins known as specifier proteins. oregonstate.edufrontiersin.orgunise.orgnih.gov For phenethyl glucosinolate, the corresponding simple nitrile would be 2-phenylethanenitrile (also known as benzyl (B1604629) cyanide), though the closely related phenylacetonitrile (B145931) is often cited as an example from benzylglucosinolate hydrolysis. researchgate.net

Specifier proteins, such as Nitrile-Specifier Proteins (NSPs) and Epithiospecifier Proteins (ESPs), can intercept the aglycone intermediate before it rearranges into an isothiocyanate and catalyze its conversion to a nitrile. nih.govnih.govnih.govnih.gov While ESPs are primarily known for producing epithionitriles from alkenyl glucosinolates (those with a terminal double bond in their side chain), they also exhibit nitrile-forming activity on non-alkenyl glucosinolates like phenethyl glucosinolate. nih.govnih.govfrontiersin.org Epithionitrile formation itself is not a direct product of phenethyl glucosinolate hydrolysis because its side chain lacks the required terminal double bond. nih.govfrontiersin.org

The formation of thiocyanates from glucosinolate hydrolysis is a less common pathway that requires the presence of a specific Thiocyanate-Forming Protein (TFP). nih.govnih.govresearchgate.net TFPs direct the aglycone to rearrange into an organic thiocyanate (B1210189) instead of an isothiocyanate. nih.govnih.gov This has been observed with specific glucosinolates like allylglucosinolate, but it is not a generally reported pathway for phenethyl glucosinolate. researchgate.net

Oxazolidinethione production is another specialized pathway. These cyclic compounds are formed from glucosinolates that possess a 2-hydroxy group in their side chain, which allows for spontaneous cyclization of the initially formed isothiocyanate. oregonstate.eduresearchgate.netresearchgate.net Since phenethyl glucosinolate does not have a hydroxylated side chain, it does not produce oxazolidinethiones upon hydrolysis. researchgate.net

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Glucosinolate Profiling

Chromatography is the cornerstone of glucosinolate analysis, providing the necessary separation of these compounds from complex plant matrices. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method for the analysis of glucosinolates. nih.govmdpi.comnih.gov It offers high sensitivity, good selectivity, and excellent reproducibility. nih.gov The principle of HPLC relies on the differential affinity of compounds for a stationary phase (the chromatographic column) and a mobile phase, leading to their separation. nih.gov

For glucosinolate analysis, a common approach involves the enzymatic desulfation of the intact glucosinolates to form their corresponding desulfo-glucosinolates. This step is often necessary because intact glucosinolates can be challenging to separate effectively on standard reversed-phase columns. The resulting desulfo-glucosinolates are then analyzed by HPLC with Ultraviolet (UV) or Photodiode Array (PDA) detection. nih.gov The detection wavelength is typically set around 229 nm, which is the characteristic absorption maximum for the S-C≡N group in these compounds. mdpi.comnih.gov

A standardized protocol, initially developed for the analysis of glucosinolates in oilseeds, has been widely adapted and validated for a variety of plant materials. nih.gov Quantification is often achieved by using an external standard, such as sinigrin (B192396), and applying established response factors for different glucosinolates. nih.gov

Table 1: HPLC Analysis Parameters for Glucosinolates

ParameterTypical Value/ConditionSource
Technique High-Performance Liquid Chromatography (HPLC) nih.govnih.gov
Detector Ultraviolet (UV) or Photodiode Array (PDA) nih.gov
Detection Wavelength 229 nm mdpi.comnih.gov
Sample Preparation Enzymatic desulfation nih.gov
Quantification External standard (e.g., sinigrin) with response factors nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.govmdpi.com This technique has become indispensable for the comprehensive analysis of glucosinolates, including phenethyl glucosinolate potassium. LC-MS allows for the direct analysis of intact glucosinolates without the need for desulfation, although desulfation can still be employed. acs.org

The high sensitivity of MS enables the detection and quantification of minor glucosinolates present in complex mixtures. nih.gov For instance, LC-MS has been successfully used to identify and quantify a wide range of glucosinolates in various cruciferous vegetables. nih.govacs.org Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ions, which aids in the unambiguous identification of individual glucosinolates. researchgate.net

Recent advancements in LC-MS methodologies, such as the use of hydrophilic interaction chromatography (HILIC), have further improved the separation and quantification of these highly polar compounds. acs.org HILIC-MS/MS methods have been developed for the simultaneous quantification of numerous glucosinolates in a single analytical run with high precision and accuracy. acs.org

Table 2: Advantages of LC-MS for Glucosinolate Analysis

AdvantageDescriptionSource
High Sensitivity Enables the detection of low-abundance glucosinolates. nih.gov
High Selectivity Allows for accurate identification in complex matrices. nih.gov
Structural Information Tandem MS (MS/MS) provides fragmentation data for structural elucidation. researchgate.net
Direct Analysis Can analyze intact glucosinolates without derivatization. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolysis Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the volatile hydrolysis products of glucosinolates, such as isothiocyanates and nitriles. nih.govresearchgate.net Since intact glucosinolates are not sufficiently volatile for direct GC-MS analysis, they must first be hydrolyzed. nih.gov This hydrolysis can be achieved enzymatically using myrosinase or through chemical means.

The resulting volatile compounds are then separated by gas chromatography and identified by mass spectrometry. GC-MS provides detailed information on the profile of glucosinolate breakdown products, which is crucial as these products are often responsible for the characteristic flavors and biological activities of cruciferous plants. nih.govresearchgate.net For example, phenethyl isothiocyanate, the hydrolysis product of phenethyl glucosinolate, can be effectively analyzed using this method. researchgate.net

Emerging Spectroscopic and Electrophoretic Methods

While chromatographic techniques are well-established, other analytical methods are gaining prominence for the structural elucidation and analysis of glucosinolates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural determination of organic compounds, including glucosinolates. core.ac.uk NMR provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for the unambiguous identification of known glucosinolates and the characterization of novel ones. core.ac.uk

Although not typically used for routine quantification due to lower sensitivity compared to MS, NMR is crucial for verifying the structures of isolated glucosinolates and for characterizing new compounds. core.ac.uk The combination of NMR with other techniques like HPLC and MS offers a comprehensive approach to glucosinolate analysis. nih.gov

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is an emerging technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can help to resolve isomeric and isobaric compounds that may not be separated by chromatography or mass spectrometry alone. While still a developing area for glucosinolate analysis, IMS holds promise for enhancing the separation and identification of these complex molecules.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has become a powerful analytical tool for the separation and analysis of glucosinolates, including phenethyl glucosinolate. nih.gov This technique offers significant advantages such as high separation efficiency, short analysis times, and minimal consumption of samples and solvents, making it an attractive and environmentally friendly alternative to other methods like high-performance liquid chromatography (HPLC). capes.gov.brmdpi.com CE separates charged molecules, such as the anionic glucosinolates, based on their migration within a narrow capillary filled with an electrolyte solution under the influence of a high-voltage electric field. usp.org

The fundamental principle of CE involves the differential migration of analytes according to their charge-to-mass ratio and the electroosmotic flow (EOF) within the capillary. usp.org For glucosinolate analysis, various CE modes can be employed, including Capillary Zone Electrophoresis (CZE), which separates components into discrete bands with different velocities. usp.org The high efficiency of CZE allows for the separation of molecules with very subtle differences in their charge-to-mass ratios. usp.org

Several detection methods can be coupled with CE for the quantification of glucosinolates. capes.gov.brnih.gov Ultraviolet (UV) detection is frequently used, though for enhanced sensitivity, more advanced detectors are employed. mdpi.com For instance, coupling CE with mass spectrometry (CE-MS) provides high identification power and sensitivity. ecu.edu.auacs.org One study utilized a CE-MS system with a highly acidic buffer (1 M formic acid) to successfully detect and identify 14 major glucosinolates within 18 minutes. ecu.edu.au Another approach involves laser-induced fluorescence (LIF) detection, which can increase sensitivity by several orders of magnitude compared to UV detection, by derivatizing the glucosinolate or its breakdown products. ecu.edu.au

The conditions for CE analysis can be optimized by adjusting various parameters, including the background electrolyte (BGE) composition and pH, capillary dimensions (length and internal diameter), and applied voltage. mdpi.comusp.org Modifiers can be added to the BGE to improve resolution and sensitivity. mdpi.com For example, polyvinyl alcohol-coated capillaries have been shown to enhance stability and sensitivity during the analysis of highly polar molecules like thioglycosides. nih.gov

ParameterDescriptionImpact on Analysis
Separation Mode e.g., Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC) usp.orgnih.govDetermines the principle of separation (e.g., charge-to-size ratio).
Background Electrolyte (BGE) pH and composition of the buffer solution inside the capillary. mdpi.comInfluences the charge of the analyte and the electroosmotic flow, affecting migration time and resolution. mdpi.com
Capillary Material (e.g., fused silica), dimensions (length, internal diameter), and coatings. mdpi.comusp.orgAffects efficiency, analysis time, and can prevent analyte adsorption. nih.govusp.org
Applied Voltage The electric field applied across the capillary. usp.orgHigher voltage generally leads to faster separations but can generate Joule heating. acs.org
Detection Method e.g., UV, Mass Spectrometry (MS), Laser-Induced Fluorescence (LIF). mdpi.comecu.edu.auDetermines the sensitivity and selectivity of the quantification.

Sample Preparation and Extraction Protocols for Academic Research

The accurate quantification of phenethyl glucosinolate relies on meticulous sample preparation and extraction. mdpi.com The primary challenge is to prevent the enzymatic degradation of the target compound by myrosinase, an enzyme that co-exists with glucosinolates in plant tissues. usda.govoup.com

Strategies for Myrosinase Inactivation

Upon tissue damage, myrosinase hydrolyzes glucosinolates, leading to the formation of isothiocyanates and other products. oup.com Therefore, inactivating this enzyme is a critical first step in the analytical workflow. usda.govnih.gov

Thermal Treatment: Heating is a widely used and effective method for myrosinase inactivation. nih.gov

Boiling Solvents: A common protocol involves extracting glucosinolates in boiling 70% methanol (B129727). nih.govnih.gov Heating the sample at 75°C or higher is considered essential to denature the enzyme. nih.govnih.gov Operating at temperatures above 90°C is necessary to completely avoid glucosinolate degradation when using water for extraction. frontiersin.org

Steaming and Microwaving: These methods have been found to effectively deactivate myrosinase. usda.gov Steaming, in particular, has been shown to result in high retention of glucosinolates compared to boiling in water. frontiersin.orgnih.gov Microwave treatment rapidly increases the temperature of plant tissues, effectively inactivating endogenous enzymes. nih.gov

Non-Thermal and Solvent-Based Methods:

Solvent Choice: Using mixtures of water/methanol or water/ethanol is more efficient for inactivating myrosinase at around 70°C than using water alone. frontiersin.org Cold methanol extraction has also been demonstrated to be highly effective, preserving glucosinolate concentrations by mitigating degradation that can occur at elevated temperatures. researchgate.netwhiterose.ac.uk An optimized method suggests extracting from frozen wet tissue samples in cold 80% methanol is more effective than using freeze-dried tissue. whiterose.ac.uk

pH Adjustment: Altering the pH is another known approach to deactivate myrosinase activity, although it is less commonly cited in standard extraction protocols compared to thermal methods. researchgate.net

Inactivation MethodTemperatureEfficacy and FindingsSource(s)
Boiling Methanol/Water 70-100°CA standard and effective method to denature myrosinase. nih.govfrontiersin.org Extraction with a water/methanol mix is more efficient at lower temperatures (~70°C) than water alone. frontiersin.org nih.govfrontiersin.org
Steaming 75-80°C (core temp)Results in high retention of glucosinolates and over 90% loss of myrosinase activity in some cases. frontiersin.orgnih.gov frontiersin.orgnih.gov
Microwaving 88-95°C (core temp)Effectively deactivates myrosinase by rapidly increasing tissue temperature. usda.govnih.govnih.gov usda.govnih.govnih.gov
Cold Methanol Extraction Room Temperature or ColdSurpasses other methods in preserving glucosinolate concentrations by avoiding heat-related degradation. researchgate.netwhiterose.ac.uk researchgate.netwhiterose.ac.uk

Purification Techniques (e.g., Ion-Exchange Chromatography)

Following extraction, the crude extract contains phenethyl glucosinolate along with other compounds that can interfere with analysis. Purification is therefore a necessary subsequent step. nih.gov

Ion-exchange chromatography (IEX) is a principal technique used for the purification of glucosinolates from plant extracts. nih.govresearchgate.net This chromatographic method separates molecules based on their net charge. youtube.com Since glucosinolates are anions, they can be effectively purified using anion-exchange resins. researchgate.net

The most common protocol involves the use of DEAE (diethylaminoethyl) Sephadex, an anion-exchange resin. oup.comnih.gov The process is as follows:

The crude extract containing the glucosinolates is loaded onto a column packed with the anion-exchange resin. nih.gov

The negatively charged glucosinolates bind to the positively charged resin, while neutral and positively charged impurities are washed away. youtube.comyoutube.com

In many standard analytical methods, the bound glucosinolates are then subjected to an on-column desulfation reaction using a purified sulfatase enzyme. nih.govnih.gov This enzymatic step removes the sulfate (B86663) group, yielding desulfoglucosinolates, which are often easier to analyze chromatographically.

Finally, the purified desulfoglucosinolates are eluted from the column with water. nih.gov The eluate can then be freeze-dried and redissolved in a precise volume of water for analysis by CE or other methods. nih.gov

Large-scale purification can be achieved using strong ion-exchange centrifugal partition chromatography (SIXCPC), which has been successfully used to purify multigram quantities of glucosinolates from crude extracts in a single step. researchgate.net

Systems Biology and Omics Approaches in Phenethyl Glucosinolate Research

Integration of Transcriptomics, Metabolomics, and Proteomics

The integration of transcriptomics, metabolomics, and proteomics has provided a powerful framework for dissecting the complexities of phenethyl glucosinolate metabolism. By simultaneously analyzing gene expression, metabolite accumulation, and protein abundance, researchers can establish correlative and causative relationships within the biosynthetic pathway and its regulatory networks. nih.govbiorxiv.org

Transcriptomics studies, often employing RNA sequencing (RNA-Seq), have been instrumental in identifying candidate genes involved in phenethyl glucosinolate biosynthesis. For instance, in Brassica rapa, transcriptomic analysis of high and low glucosinolate lines has revealed differential expression of genes encoding key biosynthetic enzymes and regulatory transcription factors. nih.gov

Metabolomics , utilizing techniques like liquid chromatography-mass spectrometry (LC-MS), enables the precise quantification of phenethyl glucosinolate and its precursors. nih.gov This provides a direct measure of the metabolic output and allows for correlation with gene expression data. Integrated analyses have shown that the expression levels of biosynthetic genes often correlate with the accumulation of specific glucosinolates. frontiersin.org

Proteomics , through methods such as iTRAQ (isobaric tags for relative and absolute quantitation), complements the other -omics layers by providing information on protein abundance. nih.gov While transcript levels indicate the potential for protein synthesis, proteomic data confirms the presence and quantity of the actual enzymatic machinery. Studies on Arabidopsis mutants with perturbed glucosinolate biosynthesis have demonstrated that changes in the proteome often correspond to alterations in the metabolome, revealing new connections within the metabolic network. nih.govresearchgate.net

A study on Arabidopsis mutants of genes involved in glucosinolate biosynthesis, myb28/29 and cyp79B2/B3, utilized quantitative proteomics and metabolomics to identify numerous proteins and metabolites with altered accumulation patterns. nih.gov This integrated approach helped to build a more comprehensive molecular network of glucosinolate metabolism, identifying connections to primary metabolism, stress responses, and other secondary metabolic pathways. nih.gov While not exclusively focused on phenethyl glucosinolate, the principles and many of the identified network components are relevant to its biosynthesis.

Table 1: Integration of -Omics Approaches in Phenethyl Glucosinolate Research

-Omics TechnologyKey Application in Phenethyl Glucosinolate ResearchExamples of Research FindingsKey Genes/Metabolites Identified
Transcriptomics (RNA-Seq)Identification of differentially expressed genes (DEGs) in high vs. low phenethyl glucosinolate lines.Identified candidate genes for biosynthesis and regulation in Brassica rapa. nih.govCYP79A2, MAM (MAM-like), MYB28, MYB29 nih.gov
Metabolomics (LC-MS)Quantification of phenethyl glucosinolate and related metabolites.Correlated metabolite levels with gene expression profiles. nih.govPhenethyl glucosinolate, Phenylalanine nih.gov
Proteomics (e.g., iTRAQ)Quantification of protein abundance to validate gene expression data and identify post-transcriptional regulation.Identified proteins with altered abundance in glucosinolate biosynthesis mutants. nih.govEnzymes of the core glucosinolate pathway, stress-related proteins nih.gov

Metabolic Modeling and Flux Balance Analysis

Metabolic modeling, particularly flux balance analysis (FBA), offers a computational framework to simulate and predict metabolic fluxes through a reconstructed network. nih.gov FBA relies on a stoichiometric model of metabolism and a set of constraints to define a solution space of possible flux distributions. acs.org By defining a biological objective, such as maximizing biomass production or the synthesis of a specific metabolite, FBA can predict the flow of metabolites through the network. acs.org

While FBA has been extensively applied to microbial systems and central metabolism in plants, its specific application to model the biosynthesis of individual secondary metabolites like phenethyl glucosinolate is still an emerging area. nih.gov The primary challenges lie in the incomplete knowledge of all reactions and regulatory mechanisms governing secondary metabolism.

In the context of phenethyl glucosinolate, a genome-scale metabolic model of a producing plant, such as Arabidopsis thaliana or a Brassica species, could be used to:

Predict the theoretical maximum yield of phenethyl glucosinolate from its precursor, phenylalanine.

Identify potential metabolic bottlenecks in the biosynthetic pathway.

Simulate the effect of genetic perturbations , such as the knockout or overexpression of biosynthetic genes or transcription factors, on the flux towards phenethyl glucosinolate.

Explore the metabolic trade-offs between the production of phenethyl glucosinolate and other essential cellular processes.

Dynamic FBA (dFBA) is an extension of FBA that can simulate the metabolic behavior of a system over time, which could be particularly useful for understanding the temporal regulation of phenethyl glucosinolate biosynthesis in response to developmental or environmental cues. nih.gov

Although specific FBA studies dedicated solely to phenethyl glucosinolate are not widely reported, the foundational models and analytical principles are in place to facilitate such investigations in the future.

Network Analysis of Glucosinolate Metabolism within Plant Systems

Network analysis provides a powerful tool to visualize and analyze the complex web of interactions within the glucosinolate metabolic system. These networks can be constructed from various data types, including co-expression data, protein-protein interaction data, and metabolic correlations.

Gene co-expression networks have been particularly insightful in identifying novel genes and regulatory modules involved in glucosinolate biosynthesis. nih.gov By analyzing large transcriptomic datasets, genes that are consistently co-expressed with known glucosinolate biosynthetic genes can be identified as strong candidates for involvement in the pathway. nih.gov For example, co-expression analysis in Arabidopsis has successfully identified transcription factors and enzymes associated with aliphatic glucosinolate biosynthesis. nih.gov Similar approaches can be, and have been, applied to identify genes co-regulated with phenethyl glucosinolate biosynthetic genes. nih.gov

Metabolic correlation networks , constructed from metabolomic data, can reveal relationships between different glucosinolates and other metabolites. These networks can highlight shared biosynthetic origins and points of metabolic crosstalk.

The integration of multiple data types into a single network model provides a more comprehensive view of the system. For instance, combining transcriptomic and metabolomic data can link regulatory genes to their metabolic outputs, providing a clearer picture of the regulatory architecture of phenethyl glucosinolate biosynthesis. nih.govnih.gov

Table 2: Key Transcription Factors in Phenethyl Glucosinolate Regulation Identified through Network Approaches

Transcription FactorFamilyProposed Role in Phenethyl Glucosinolate RegulationSupporting Evidence
MYB28R2R3-MYBRegulator of aliphatic and potentially aromatic glucosinolate biosynthesis. nih.govCo-expression with phenethyl glucosinolate biosynthetic genes in Brassica rapa. nih.gov
MYB29R2R3-MYBRegulator of aliphatic and potentially aromatic glucosinolate biosynthesis. nih.govCo-expression with phenethyl glucosinolate biosynthetic genes in Brassica rapa. nih.gov
MYB34R2R3-MYBPrimarily regulates indolic glucosinolates, but may have indirect effects. nih.govIdentified in network analyses of glucosinolate metabolism. nih.gov
MYB51R2R3-MYBPrimarily regulates indolic glucosinolates, but may have indirect effects. nih.govIdentified in network analyses of glucosinolate metabolism. nih.gov
MYB122R2R3-MYBPrimarily regulates indolic glucosinolates, but may have indirect effects. nih.govIdentified in network analyses of glucosinolate metabolism. nih.gov

Elucidation of Complex Regulatory Networks and Metabolic Crosstalk

The biosynthesis of phenethyl glucosinolate is not an isolated pathway but is embedded within a complex regulatory network that responds to both internal developmental cues and external environmental signals. Systems biology approaches are crucial for untangling this complexity.

The regulatory network governing glucosinolate biosynthesis involves a hierarchy of transcription factors, primarily from the MYB and bHLH families. nih.gov These transcription factors integrate signals from various plant hormones, such as jasmonate, salicylic (B10762653) acid, and ethylene, to fine-tune the expression of biosynthetic genes. nih.govfrontiersin.org

Metabolic crosstalk refers to the interaction and regulation between different metabolic pathways. The biosynthesis of phenethyl glucosinolate, which originates from phenylalanine, is inherently linked to the phenylpropanoid pathway, as they share the same precursor amino acid. nih.govfrontiersin.org Phenylalanine serves as a critical branch point, and the allocation of this precursor between the two pathways is likely tightly regulated. frontiersin.org

Studies in Arabidopsis have suggested that there is a metabolic link between the phenylpropanoid and glucosinolate pathways. researchgate.net For example, the accumulation of indole-3-acetaldoxime, a precursor for indole (B1671886) glucosinolates, can repress the phenylpropanoid pathway. researchgate.net While this specific example involves indole glucosinolates, it highlights the potential for similar regulatory feedback mechanisms to exist for aromatic glucosinolates like phenethyl glucosinolate. Understanding this crosstalk is essential for metabolic engineering efforts aimed at increasing the production of phenethyl glucosinolate, as any manipulation of its biosynthesis could have unintended consequences on the phenylpropanoid pathway and vice versa.

The elucidation of these complex regulatory networks and metabolic crosstalk is an ongoing area of research. Integrated -omics and network analysis approaches will continue to be invaluable tools in mapping these intricate connections and providing a more complete understanding of how plants control the production of phenethyl glucosinolate.

Q & A

Q. How to validate the specificity of antibodies or probes targeting this compound?

  • Answer : Perform competitive ELISA with structurally analogous glucosinolates (e.g., benzyl glucosinolate) to test cross-reactivity. Confirm results using knockout plant lines or CRISPR-edited cell models lacking the target compound .

Tables for Key Data

Parameter Typical Range Method Reference
PEITC IC50 (prostate cancer)10–30 µMMTT assay
Glucosinolate in Brassica4.81 mmol/g (inner leaves)HPLC-UV
Cytochrome P450 inhibition>97% at 50 µMFluorometric assay

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